molecular formula C7H14O B074463 1-Ethylcyclopentanol CAS No. 1462-96-0

1-Ethylcyclopentanol

Cat. No. B074463
CAS RN: 1462-96-0
M. Wt: 114.19 g/mol
InChI Key: LPCWIFPJLFCXRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentane derivatives, including those similar to 1-Ethylcyclopentanol, often involves copolymerization or cyclization reactions. For instance, crystalline methylene-1,2-cyclopentane random copolymers were obtained from the copolymerization of ethylene and 1,3-butadiene, highlighting a method that could be adapted for the synthesis of 1-Ethylcyclopentanol by modifying the substituents or reaction conditions (Pragliola et al., 2013).

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by their cyclical carbon framework, which can significantly impact their physical and chemical properties. Studies on similar compounds, such as the macrocyclic polythiaether complexes with cyclopentanediyl derivatives, provide insight into how structural variations, like the introduction of ethyl groups, can influence molecular orientation and stability (Kakos et al., 2006).

Chemical Reactions and Properties

Cyclopentane derivatives undergo a variety of chemical reactions, including carbocyclization and addition reactions. For example, the stereoselective synthesis of 2-Ethyl-1-methyl-1-phenyl cyclopentane from corresponding alkenyl selenide derivatives demonstrates the complexity and specificity of reactions involving cyclopentane rings (Krief et al., 1996).

Physical Properties Analysis

The physical properties of cyclopentane derivatives, including 1-Ethylcyclopentanol, are influenced by their molecular structure. The crystallinity, melting temperature, and solubility can vary based on the arrangement and type of substituents attached to the cyclopentane ring. Research on ethylene copolymers provides comparative data on how different substituents affect these properties (Pragliola et al., 2013).

Chemical Properties Analysis

The chemical properties of 1-Ethylcyclopentanol, such as reactivity and stability, can be inferred from studies on similar compounds. The reaction mechanisms, including intramolecular insertions and the influence of the cyclopentane ring on reaction outcomes, provide valuable insights into the chemical behavior of 1-Ethylcyclopentanol and its potential reactivity patterns (Overett et al., 2005).

Scientific Research Applications

  • Use in Fruits and Vegetables : 1-MCP has been extensively researched for its effects on fruits and vegetables. It's primarily used to investigate ethylene's role in ripening and senescence and as a commercial technology to improve product quality maintenance (Watkins, 2006).

  • Ethylene Inhibition : Over 100 studies have examined 1-MCP's action, application, and effects on ethylene inhibition. It prevents ethylene effects in a broad range of fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).

  • Postharvest Quality of Non-Climacteric Fruit Crops : 1-MCP is used to retain quality and prolong storage periods of various fruits. It inhibits senescence processes and development of physiological disorders in non-climacteric fruits (Li et al., 2016).

  • Commercial Potential : The commercialization of 1-MCP has seen rapid adoption in the apple industry and potential applications in other fruits and vegetables are being speculated (Ergun, 2006).

  • Meta-Analysis on Climacteric Fruit Ripening : A meta-analysis of 1-MCP treatment on climacteric fruit ripening revealed its significant impact on delaying ripening and maintaining quality (Zhang et al., 2020).

  • Mechanistic Investigations : Studies have also been conducted on the mechanistic aspects of ethylene tetramerization reactions, which are crucial for understanding the broader implications of ethylene and its inhibitors in biological processes (Overett et al., 2005).

  • Encapsulation for Preservation : Research has been conducted on encapsulating 1-MCP using cucurbit[6]uril for the preservation of horticultural products. This addresses the challenge of its gaseous and unstable characteristics (Zhang et al., 2011).

Safety And Hazards

1-Ethylcyclopentanol is classified as a flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-ethylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-7(8)5-3-4-6-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCWIFPJLFCXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163305
Record name 1-Ethylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylcyclopentanol

CAS RN

1462-96-0
Record name 1-Ethylcyclopentanol
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Record name 1-Ethylcyclopentanol
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Record name 1-Ethylcyclopentanol
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Record name 1-Ethylcyclopentanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
SS Spektor, NI Kapustina, EP Kaplan… - Bulletin of the Academy of …, 1979 - Springer
… Oxidation of 1-Ethylcyclopentanol with LTA. A mixture of 0.01 mole of 1-ethylcyclopentanol, … We obtained 9 mmoles of 1-ethylcyclopentanol and 0.5 mmole of ethyl butyl ketone. Infrared …
Number of citations: 1 link.springer.com
DJ McAdoo, W Farr, CE Hudson - Journal of the American …, 1980 - ACS Publications
… CH3CH2C(=OH+)CH2CH2· (2) was generated by loss of ethene from 1 -ethylcyclopentanol (Scheme III). Such ethene losses seem to be a general mode of decomposition of cyclo…
Number of citations: 34 pubs.acs.org
PAS Smith, DR Baer, SN Ege - Journal of the American Chemical …, 1954 - ACS Publications
… From -cyclopentylethylamine the only tertiary alcohol definitely detected was 1 -ethylcyclopentanol; however, 1 -methylcyclohexanol might have been expected in at least small amounts…
Number of citations: 19 pubs.acs.org
Y Guan, P Zheng, L Zhou - Journal of High Resolution …, 1992 - Wiley Online Library
A procedure for the identification and separation of unknown compounds by capillary gas chromatography is described. The procedure involves a live retention time database and …
S Searles, Y Li, B Nassim, MTR Lopes… - Journal of the …, 1984 - pubs.rsc.org
… Oxidative coupling products l2 were found in the reactions of 1 -ethylcyclopentanol and phenylacetylene; high resolution mass spectrometry on the former showed loss of H and H20. …
Number of citations: 160 pubs.rsc.org
RT LaLonde, MA Tobias - Journal of the American Chemical …, 1964 - ACS Publications
Results Treatment of exo-7-methylbicyclo [4.1. 0 [heptane (I) with 0.09 N sulfuric acid in glacial acetic acid at 47 for 36 hr. gave a product mixture containing 47% ace-tate and 53% …
Number of citations: 26 pubs.acs.org
OH OHO - CHEMISTRY DIVISION ANNUAL PROGRESS …, 1971 - osti.gov
… 1-Cyclopentylethylamine (1) is re ported2 to give mainly 1-cyclopentylethanol (2), 1ethylcyclopentanol (3), tra/Js-2-methylcyclohexanol (4), and a small amount of mixed olefins. We …
Number of citations: 0 www.osti.gov
BI Kapustina, SS Spektor, GI Nikishin - Bulletin of the Academy of Sciences …, 1983 - Springer
… In Table 1 are given data on the cleavage of 1-ethylcyclopentanol by LTA-metal chioride (or … When the oxidant pair LTA-CuC12 was employed, from 1-ethylcyclopentanol there was …
Number of citations: 1 link.springer.com
C Hansch, AR Steward, SM Anderson… - Journal of medicinal …, 1968 - ACS Publications
Evidence is presented that the hypnotic activity of groups of barbiturates depend almost entirely on their relative lipophilic character as defined by their octanol-water partition coefficients…
Number of citations: 385 pubs.acs.org
P Sleevi, TE Glass, HC Dorn - Analytical Chemistry, 1979 - ACS Publications
During thepast decade several NMR approaches have been suggested to characterize organic functionality (eg, phenols, alcohols, carboxylic acids, etc.) present in organic compounds …
Number of citations: 52 pubs.acs.org

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